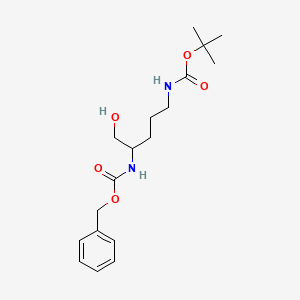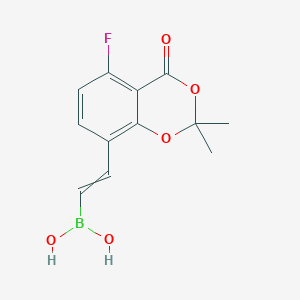
2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a benzodioxin ring system substituted with a fluoro group and a boronic acid moiety, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This includes the selection of appropriate solvents, catalysts, and reaction conditions to scale up the process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes .
Applications De Recherche Scientifique
2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The fluoro group enhances the compound’s stability and reactivity, allowing it to participate in various chemical pathways .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Comparison: Compared to similar compounds, 2-(5-Fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid is unique due to its benzodioxin ring system and the presence of both a fluoro group and a boronic acid moiety. This combination of functional groups provides distinct reactivity and stability, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C12H12BFO5 |
|---|---|
Poids moléculaire |
266.03 g/mol |
Nom IUPAC |
2-(5-fluoro-2,2-dimethyl-4-oxo-1,3-benzodioxin-8-yl)ethenylboronic acid |
InChI |
InChI=1S/C12H12BFO5/c1-12(2)18-10-7(5-6-13(16)17)3-4-8(14)9(10)11(15)19-12/h3-6,16-17H,1-2H3 |
Clé InChI |
SGPIGSHLDNBRQB-UHFFFAOYSA-N |
SMILES canonique |
B(C=CC1=C2C(=C(C=C1)F)C(=O)OC(O2)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)
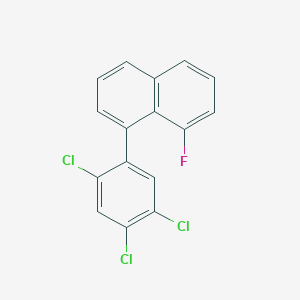
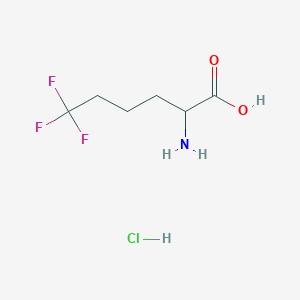
![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)
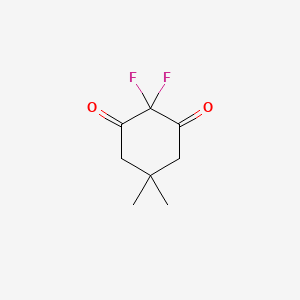

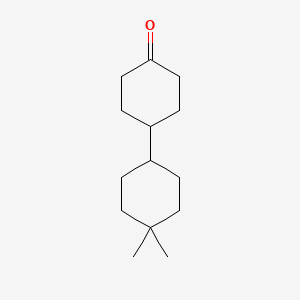
![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)
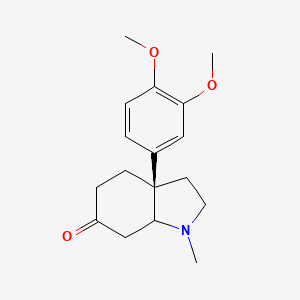
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
![calcium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14788086.png)
